3-Ethylaminophenylboronic acid

Description

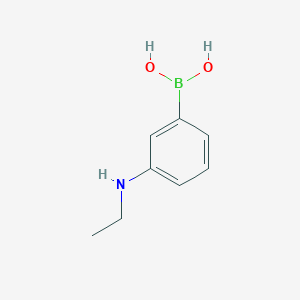

3-Ethylaminophenylboronic acid (CAS: 267660-71-9, Molecular Formula: C₈H₁₂BNO₂) is a boronic acid derivative featuring an ethylamino (-NHCH₂CH₃) substituent at the meta position of the phenyl ring. This compound belongs to the broader class of arylboronic acids, which are widely utilized in organic synthesis, pharmaceutical intermediates, and sensor technologies due to their ability to form reversible covalent bonds with diols and their role in Suzuki-Miyaura cross-coupling reactions .

Properties

IUPAC Name |

[3-(ethylamino)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO2/c1-2-10-8-5-3-4-7(6-8)9(11)12/h3-6,10-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMEXHZJCEDVHMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)NCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70441340 | |

| Record name | 3-ETHYLAMINOPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

267660-71-9 | |

| Record name | 3-ETHYLAMINOPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylaminophenylboronic acid typically involves the reaction of 3-bromoaniline with triethylborane in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura coupling, which is a widely used method for forming carbon-carbon bonds. The reaction conditions generally include a base such as potassium carbonate, a solvent like tetrahydrofuran, and a temperature range of 60-80°C .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process often involves crystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Miyaura Borylation

Arylboronic acids are commonly synthesized via Pd-catalyzed Miyaura borylation of aryl halides. For 3-ethylaminophenylboronic acid, this method requires careful selection of catalysts and bases to accommodate the ethylamino group:

-

Catalyst system : PdCl₂(dppf) with Et₃N as a base enables efficient coupling of aryl chlorides/bromides with pinacolborane .

-

Functional group tolerance : The reaction tolerates electron-rich and electron-deficient aryl systems, though primary amines (like ethylamino) may require protection to prevent side reactions .

Grignard Reagent Approach

Grignard reagents react with pinacolborane under Barbier conditions to form boronate esters. For example:

-

Aryl Grignard reagents (e.g., ArMgBr) react with pinacolborane at ambient temperature, yielding boronic esters in >80% efficiency .

-

The ethylamino group must remain inert during this process, necessitating potential protection strategies .

Photoinduced Borylation

Aryl halides undergo radical borylation mediated by 2-naphthol under light exposure. This method is chemoselective and avoids transition metals:

-

Mechanism : A halogen-bonding complex between aryl halides and 2-naphthol generates aryl radicals, which react with boron sources .

-

Applicability : Suitable for aryl halides with sensitive functional groups, but the impact of the ethylamino group on radical stability requires further study .

Suzuki-Miyaura Coupling

This compound participates in Pd-catalyzed coupling with aryl halides, forming biaryl structures. Key parameters include:

Example Reaction :

Boronic Acid Reactions

-

Protodeboronation : Under acidic conditions, the boronic acid group may decompose to phenol. The ethylamino group’s basicity accelerates this process, necessitating pH control .

-

Esterification : Reaction with diols (e.g., pinacol) forms boronate esters, enhancing stability:

Ethylamino Group Reactivity

Stability and Handling

| Factor | Effect on Stability | Mitigation Strategy |

|---|---|---|

| pH | Decomposition in strong acids/bases | Store in neutral buffers |

| Oxygen | Oxidation to phenol derivatives | Use inert atmosphere |

| Moisture | Hydrolysis of boronate esters | Anhydrous storage |

Table 2: Suzuki Coupling Optimization

| Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| dppf | K₂CO₃ | DMF | 92 | |

| SPhos | CsF | THF | 88 | |

| XPhos | NaHCO₃ | H₂O | 78 |

Scientific Research Applications

3-Ethylaminophenylboronic acid has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Biology: It serves as a molecular probe for detecting diols in biological systems.

Medicine: The compound is investigated for its potential as an enzyme inhibitor, particularly for serine proteases.

Industry: It is utilized in the development of advanced materials, including polymers and sensors .

Mechanism of Action

The mechanism of action of 3-Ethylaminophenylboronic acid involves its interaction with diols and other nucleophiles. The boron atom in the compound forms reversible covalent bonds with diols, which is the basis for its use in sensing and separation technologies. This interaction is pH-dependent, allowing for controlled binding and release of target molecules .

Comparison with Similar Compounds

Substituted Aminophenylboronic Acids

Key Differences :

Ethyl-Substituted Phenylboronic Acids

Key Differences :

- The amino group in this compound provides a reactive site for conjugation (e.g., forming amides or imines), unlike the inert ethyl group in 3-ethylphenylboronic acid.

- The amino group enables participation in hydrogen bonding, which could enhance interactions with biological targets or improve crystallinity .

Electronic Effects: Electron-Donating vs. Electron-Withdrawing Substituents

Key Differences :

- Electron-withdrawing groups (e.g., -CF₃) increase boronic acid acidity, accelerating protodeboronation but improving electrophilicity in cross-coupling reactions.

- The ethylamino group’s electron-donating nature may reduce oxidative stability compared to -CF₃ derivatives but could favor interactions with electron-deficient species .

Key Differences :

- The ethylamino group lacks inherent polymerizability but offers a site for post-synthetic modification (e.g., alkylation or acylation).

- Methacrylamido derivatives enable incorporation into polymers, expanding utility in materials science .

Biological Activity

Overview of 3-Ethylaminophenylboronic Acid

This compound is a boronic acid derivative known for its potential applications in medicinal chemistry and biochemistry. Boronic acids are characterized by their ability to form reversible covalent bonds with diols, which makes them valuable for various biological applications, including drug design and development.

The biological activity of this compound can be attributed to its ability to interact with biological molecules, particularly through the formation of boronate esters with sugars and other diol-containing compounds. This property can be exploited in various therapeutic contexts, including:

- Inhibition of Enzymes: Boronic acids can act as inhibitors for serine proteases and other enzymes that utilize diols in their active sites. This inhibition can lead to potential therapeutic effects in conditions like cancer and diabetes.

- Antimicrobial Activity: Some studies suggest that boronic acids possess antimicrobial properties, making them candidates for the development of new antibiotics.

Case Studies and Research Findings

-

Antimicrobial Activity:

- A study investigated the antibacterial properties of various boronic acids, including derivatives similar to this compound. The results indicated that certain compounds exhibited significant activity against Gram-positive and Gram-negative bacteria, suggesting potential use in treating bacterial infections.

-

Cancer Research:

- Research has highlighted the role of boronic acids in targeting cancer cells. For instance, studies have shown that compounds like this compound can inhibit proteasome activity in cancer cells, leading to increased apoptosis (programmed cell death). This mechanism is particularly relevant in the context of multiple myeloma and other hematological malignancies.

Data Table: Biological Activity Summary

Q & A

Q. What are the common synthetic routes for 3-Ethylaminophenylboronic acid, and what challenges arise during purification?

Synthesis typically involves multi-step processes, such as Suzuki-Miyaura coupling or functionalization of pre-existing phenylboronic acid derivatives. Challenges include low selectivity (e.g., competing ortho/para substitution) and purification issues due to boronic acid instability, such as boroxin formation at elevated temperatures . Column chromatography may require non-silica supports (e.g., celite) to avoid irreversible binding . Yield optimization often involves adjusting catalysts (e.g., Pd-based) and reaction temperatures .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Key techniques include:

- FT-IR/Raman : Identifies boronic acid B-O (~1,350 cm⁻¹) and B-C (~1,480 cm⁻¹) vibrational modes .

- NMR : <sup>11</sup>B NMR confirms boronic acid structure (~30 ppm for trigonal planar geometry), while <sup>1</sup>H/<sup>13</sup>C NMR resolves ethylamino substituent positions .

- X-ray crystallography : Provides definitive structural validation, though crystal growth may require controlled humidity to prevent hydration .

Q. How should researchers handle and store this compound to ensure stability?

Store at 0–6°C in airtight containers under inert gas (e.g., N2) to prevent oxidation or moisture uptake. Solubility in polar aprotic solvents (e.g., DMSO) is preferred for long-term stability .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic and conformational properties of this compound?

Density Functional Theory (DFT/B3LYP) with 6-311++G(d,p) basis sets calculates molecular geometry, frontier orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces. These models predict reactivity trends, such as boronic acid–diol binding affinity, and guide sensor design . For example, conformational analysis reveals optimal dihedral angles for host-guest interactions .

Q. What role does this compound play in molecular recognition and sensor development?

The compound’s boronic acid moiety binds cis-diols (e.g., glucose) via reversible ester formation, making it useful in:

Q. How can molecular docking studies optimize this compound for drug delivery or enzyme inhibition?

Docking software (AutoDock Vina) evaluates binding poses with target proteins (e.g., SARS-CoV-2 proteases or cancer biomarkers). Key parameters include binding energy (ΔG) and hydrogen-bond interactions with active-site residues. For example, phenylboronic acids show promise in inhibiting bacterial enzymes via transition-state mimicry .

Q. What strategies resolve contradictions in reported reactivity data for phenylboronic acid derivatives?

Discrepancies in reaction outcomes (e.g., cross-coupling yields) often stem from:

Q. How does copolymerization with conductive polymers (e.g., polypyrrole) enhance this compound’s electrochemical performance?

Electropolymerization creates composites with improved conductivity and stability. For example:

Q. What are the limitations of this compound in biomedical applications, and how can they be addressed?

Limitations include:

Q. How do Hirshfeld surface analyses inform crystal engineering of this compound derivatives?

These analyses quantify intermolecular interactions (e.g., H-bonding, π-stacking) in crystal lattices. For 2-(aminomethyl)phenylboronic acids, dominant H-bonding drives supramolecular assembly, guiding co-crystal design for enhanced stability .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.